molecular formula C26H20N2O3S B5012062 N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide

N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide

Cat. No.: B5012062
M. Wt: 440.5 g/mol
InChI Key: ZKZLKVXOSHZYIM-UHFFFAOYSA-N
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Description

N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a nitrophenyl group, a thioether linkage, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the reaction of 4-nitrothiophenol with 4-bromophenyl-2,2-diphenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the thioether bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can react with the thioether linkage under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thioethers.

Scientific Research Applications

N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can interact with thiol-containing enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)thio]phenyl}-2,2-diphenylacetamide
  • N-{4-[(4-chlorophenyl)thio]phenyl}-2,2-diphenylacetamide
  • N-{4-[(4-methylphenyl)thio]phenyl}-2,2-diphenylacetamide

Uniqueness

N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)27-21-11-15-23(16-12-21)32-24-17-13-22(14-18-24)28(30)31/h1-18,25H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZLKVXOSHZYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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